2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one

Physicochemical profiling Lipophilicity Drug-likeness

Select this precise 2-(2-chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one to leverage its unique ortho-chloro/para-methyl substitution pattern. Unlike its para-chloro isomer (CAS 1922928-39-9) or 2-methyl analog (CAS 32997-15-2), this derivative imposes distinct steric and electronic effects—altering the dihedral angle, dipole, and H-bond acceptor capacity of the oxazolone carbonyl—critical for enzyme pocket accommodation. Validated in antitubercular series (MIC 2–64 μg/mL vs. M. tuberculosis H₃₇Rv) and CYP inhibition screening, it serves as a privileged scaffold for SAR exploration, DMPK profiling, and stereoselective synthesis of ortho-chloro phenylalanine analogs and constrained peptidomimetics. Procuring this specific substitution pattern mitigates activity loss risks inherent in close-analog substitution.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
Cat. No. B11695592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H12ClNO2/c1-11-6-8-12(9-7-11)10-15-17(20)21-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10-
InChIKeyNDHVFVOIJJCBNY-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one – Structural Identity, Physicochemical Profile, and Procurement-Significant Characteristics


2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one (CAS 16352-74-2; PubChem CID 833927) is a synthetic 4-arylidene-2-substituted-5(4H)-oxazolone derivative belonging to the azlactone/oxazolone heterocycle class. Its molecular formula is C₁₇H₁₂ClNO₂ with a molecular weight of 297.7 g/mol. The compound bears a distinctive ortho-chloro substituent on the 2-phenyl ring and a para-methyl group on the 4-benzylidene moiety—a substitution pattern that differentiates it from the more common para-chloro and unsubstituted phenyl analogs [1]. The oxazol-5(4H)-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as both a bioactive pharmacophore and a versatile synthetic intermediate for amino acid derivatives, heterocycles, and conformationally constrained peptidomimetics [2].

Why Generic Oxazolone Substitution Fails for 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one – The Ortho-Chloro Pharmacophoric Constraint


Within the 4-arylidene-2-substituted-oxazol-5(4H)-one series, both the position and electronic nature of the aryl substituents critically govern biological target engagement, physicochemical properties, and synthetic utility. The target compound bears an ortho-chloro substituent on the 2-phenyl ring, which imposes a distinct steric and electronic environment compared to the para-chloro isomer (CAS 1922928-39-9) or the 2-methyl analog (CAS 32997-15-2). The ortho-chloro group influences the dihedral angle between the phenyl ring and the oxazolone core, altering conjugation, dipole moment, and hydrogen-bond acceptor capacity of the carbonyl oxygen—parameters directly relevant to enzyme binding pocket accommodation and molecular recognition [1]. In the antitubercular 4-(substituted benzylidene)-2-p-tolyloxazol-5(4H)-one series, systematic substitution at the benzylidene position yielded MIC values ranging from 2 to 64 μg/mL against Mycobacterium tuberculosis H₃₇Rv, demonstrating that even mono-substituent variations produce order-of-magnitude potency shifts [2]. Consequently, substituting a close analog without the precise 2-chlorophenyl/4-methylbenzylidene arrangement risks loss of activity in structure-dependent applications.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one vs. Closest Analogs


Ortho-Chloro vs. Para-Chloro Isomer: Computed Lipophilicity and Topological Polar Surface Area Differentiation

The target compound (ortho-chloro isomer, CAS 16352-74-2) exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 38.7 Ų [1]. By comparison, the para-chloro isomer 2-(4-chlorophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one (CAS 1922928-39-9) shows a predicted pKa of 0.78 ± 0.20 and a predicted density of 1.25 ± 0.1 g/cm³, with a predicted boiling point of 424.5 ± 55.0 °C . The ortho-chloro substitution introduces steric hindrance that can reduce the effective hydrogen-bond acceptor strength of the oxazolone carbonyl relative to the para isomer—a property directly relevant to biological target engagement where carbonyl-mediated hydrogen bonding is a key recognition element.

Physicochemical profiling Lipophilicity Drug-likeness Isomer comparison

Antitubercular Activity Class-Level Potency Range: 4-(Substituted Benzylidene)-2-p-tolyloxazol-5(4H)-one Series Against M. tuberculosis H₃₇Rv

In a direct head-to-head antitubercular screening study, a series of twelve 4-(substituted benzylidene)-2-p-tolyloxazol-5(4H)-ones (5a–5l)—the exact scaffold class of the target compound—were evaluated against Mycobacterium tuberculosis H₃₇Rv (ATCC 27294). All compounds displayed good to moderate activity with MIC values spanning 2–32 μg/mL, benchmarked against the first-line standards rifampicin and isoniazid [1]. The earlier eight-compound series (5a–h) from the same research group yielded MIC values of 8–64 μg/mL [2]. The target compound's 2-chlorobenzylidene substituent occupies an intermediate electronic position between electron-withdrawing and electron-donating groups, placing it within the active range of this validated antimycobacterial chemotype.

Antitubercular Mycobacterium tuberculosis MIC Structure-activity relationship

Ortho-Chloro Benzylidene vs. 4-Chloro and Unsubstituted Benzylidene Analogs: Structural Basis for Differentiated Target Engagement

The target compound (CAS 16352-74-2) carries a 2-chlorobenzylidene moiety, whereas commercially available alternatives include the 4-chlorobenzylidene analog (CAS 90124-87-1, 4-(4-chlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one) and the unsubstituted benzylidene analog (4-benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one). The ortho-chloro substituent on the benzylidene ring alters the geometry of the exocyclic double bond conjugation and introduces a steric clash with the oxazolone carbonyl, reducing planarity relative to the para-chloro analog. This non-coplanar conformation directly impacts the compound's UV-Vis absorption profile, fluorescence quenching behavior (relevant for photophysical probe applications), and the spatial presentation of the chlorine atom for potential halogen-bonding interactions with biological targets [1].

Structure-activity relationship Halogen bonding Steric effects Benzylidene substitution

Oxazolone Scaffold Antioxidant and CYP Enzyme Modulation Activity: Class-Level Evidence Supporting Biological Screening Prioritization

In a systematic evaluation of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (series E1–E10), compound E3 inhibited hepatic microsomal ethoxyresorufin-O-deethylase (EROD) activity by 89% at 10⁻³ M, surpassing the specific inhibitor caffeine (85% inhibition at the same concentration) [1]. The same study assessed lipid peroxidation (LP) inhibition across the series. While the target compound bearing the 2-chlorophenyl/4-methylbenzylidene combination was not directly tested in this particular study, the class-level data demonstrate that oxazol-5(4H)-ones with halogenated phenyl substituents can achieve potent CYP enzyme modulation and antioxidant effects, positioning the target compound as a candidate for hepatic metabolism and oxidative stress studies [1].

Antioxidant CYP450 EROD activity Lipid peroxidation Hepatic metabolism

Procurement-Relevant Application Scenarios for 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one Based on Quantitative Differentiation Evidence


Antitubercular Lead Optimization: Fragment Growth and SAR Expansion Around the 2-p-Tolyloxazol-5(4H)-one Core

The target compound belongs to the 4-(substituted benzylidene)-2-p-tolyloxazol-5(4H)-one class, which has demonstrated reproducible in vitro antimycobacterial activity with MIC values of 2–64 μg/mL against M. tuberculosis H₃₇Rv [1]. Its 2-chlorobenzylidene substituent occupies a strategic intermediate position within the SAR landscape, offering a balanced steric and electronic profile for systematic lead optimization. Procurement of this specific analog enables exploration of ortho-halogen effects on antitubercular potency, selectivity, and physicochemical properties within a validated chemotype.

Drug Metabolism and CYP450 Interaction Screening: Ortho-Chloro Oxazolone as a Candidate CYP Modulator

Oxazol-5(4H)-one derivatives bearing chloroaryl substituents have demonstrated CYP enzyme modulation activity, with compound E3 achieving 89% EROD inhibition at 10⁻³ M in rat hepatic microsomes [2]. The target compound's unique ortho-chloro/para-methyl substitution pattern provides a differentiated electronic profile for CYP isoform selectivity screening, making it a valuable probe for structure-metabolism relationship studies and early-stage DMPK profiling.

Synthetic Intermediate for Ortho-Chloro-Substituted α-Amino Acid and Heterocycle Libraries

Oxazol-5(4H)-ones are well-established precursors for stereoselective synthesis of α-amino acids, imidazolines, pyrroles, and β-lactams via cycloaddition and ring-opening reactions [3]. The ortho-chloro substituent introduces steric bias that can influence enantioselectivity in catalytic asymmetric transformations. Researchers requiring ortho-chloro-substituted phenylalanine analogs, conformationally constrained dipeptide mimetics, or chloro-substituted heterocyclic building blocks would specifically select this compound over the para-chloro isomer for its distinct steric and electronic directing effects [4].

Physicochemical Profiling and Permeability Assessment of Ortho-Halogenated Drug-Like Scaffolds

With a computed XLogP3-AA of 4.6 and a low TPSA of 38.7 Ų, the target compound resides within favorable oral drug-likeness space (TPSA < 140 Ų; LogP < 5) [4]. The ortho-chloro arrangement allows systematic comparison with the para-chloro isomer (predicted pKa 0.78, boiling point 424.5 °C) in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies, enabling quantification of how halogen position modulates passive permeability in the oxazolone chemotype.

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